molecular formula C9H8ClF B1323610 2-Chloro-3-(3-fluorophenyl)-1-propene CAS No. 731773-03-8

2-Chloro-3-(3-fluorophenyl)-1-propene

Cat. No.: B1323610
CAS No.: 731773-03-8
M. Wt: 170.61 g/mol
InChI Key: VEOLIZLLYZRQHK-UHFFFAOYSA-N
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Description

2-Chloro-3-(3-fluorophenyl)-1-propene is an organic compound that belongs to the class of halogenated alkenes It is characterized by the presence of a chloro group and a fluorophenyl group attached to a propene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(3-fluorophenyl)-1-propene can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzyl chloride with allyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and cost-effective methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Catalysts such as palladium or nickel complexes may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(3-fluorophenyl)-1-propene undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Addition Reactions: The double bond in the propene moiety can participate in addition reactions with electrophiles like hydrogen halides or halogens.

    Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or diols using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethyl sulfoxide.

    Electrophilic Addition: Reagents like hydrogen bromide or bromine in solvents such as dichloromethane.

    Oxidation: Oxidizing agents like m-chloroperbenzoic acid in solvents like dichloromethane.

Major Products Formed

    Substitution: Formation of 3-(3-fluorophenyl)-1-propene derivatives with various functional groups.

    Addition: Formation of 2-bromo-3-(3-fluorophenyl)-1-propane or similar addition products.

    Oxidation: Formation of epoxides or diols depending on the oxidizing agent used.

Scientific Research Applications

2-Chloro-3-(3-fluorophenyl)-1-propene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds with therapeutic properties.

    Material Science: Utilized in the preparation of polymers and other advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(3-fluorophenyl)-1-propene involves its interaction with various molecular targets. For instance, in nucleophilic substitution reactions, the chloro group acts as a leaving group, allowing nucleophiles to attack the carbon center. In addition reactions, the double bond in the propene moiety serves as a reactive site for electrophiles.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-3-fluorophenylboronic acid
  • 3-Chloro-4-fluorophenylboronic acid
  • 2-Chloro-3-fluorobenzyl chloride

Uniqueness

2-Chloro-3-(3-fluorophenyl)-1-propene is unique due to the presence of both a chloro and a fluorophenyl group, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical reactions makes it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

1-(2-chloroprop-2-enyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClF/c1-7(10)5-8-3-2-4-9(11)6-8/h2-4,6H,1,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEOLIZLLYZRQHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CC1=CC(=CC=C1)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641169
Record name 1-(2-Chloroprop-2-en-1-yl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731773-03-8
Record name 1-(2-Chloro-2-propen-1-yl)-3-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731773-03-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloroprop-2-en-1-yl)-3-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641169
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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